Tiliquinol

Overview

Description

Tiliquinol is a non-absorbed luminal agent with anti-amoebic properties. It is often used in conjunction with tibroquinol and is commonly employed in the study and investigation of amebic liver abscesses . This compound is an active component of Intetrix, a medicine prescribed to adults who suffer from amoebiasis, an infection caused by the parasite Entamoeba histolytica .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tiliquinol can be synthesized through a series of chemical reactions involving the quinoline moiety. The synthetic route typically involves the bromination of 5-methylquinolin-8-ol to produce 7-bromo-5-methylquinolin-8-ol . The reaction conditions often require the use of bromine as a reagent and a suitable solvent such as acetic acid.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the bromination of quinoline derivatives under controlled temperature and pressure conditions to achieve the desired product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where it is converted to its corresponding quinone derivative.

Reduction: The compound can be reduced to its hydroquinone form under suitable conditions.

Substitution: this compound can participate in substitution reactions, particularly halogenation, where the bromine atom can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Halogenation reactions often use reagents like chlorine or iodine in the presence of a catalyst.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Various halogenated quinoline derivatives.

Scientific Research Applications

Treatment of Amoebiasis

Tiliquinol has been extensively studied for its effectiveness in treating amoebiasis, a parasitic infection caused by Entamoeba histolytica. Clinical studies have demonstrated its efficacy when used alongside metronidazole or tinidazole.

- Case Study 1 : A study involving 31 patients treated with metronidazole combined with this compound-tilbroquinol showed that this combination improved treatment outcomes compared to metronidazole alone. The success rate was notably higher in cases where this compound was included in the regimen .

- Case Study 2 : Another report highlighted a patient who had recurrent amoebic liver abscesses successfully treated with a combination of metronidazole followed by this compound-tilbroquinol. Follow-up serology tests indicated the absence of E. histolytica after treatment .

Antimicrobial Properties

This compound exhibits broad-spectrum antimicrobial properties, making it useful against various pathogens.

- Research Findings : Studies have indicated that this compound can increase cell membrane permeability in bacteria, leading to enhanced susceptibility to antibiotics. This property is particularly relevant in the context of multidrug-resistant strains .

Potential Anticancer Activity

Emerging research suggests that this compound may possess anticancer properties.

- Mechanisms of Action : this compound derivatives have been shown to inhibit DNA biosynthesis and target specific proteins involved in cancer cell proliferation. Investigations into its effects on the MAPK pathway and apoptotic mechanisms are ongoing .

Pharmacological Insights

This compound's pharmacological profile includes various mechanisms that contribute to its therapeutic effects:

- Inhibition of MetAP1 : This mechanism is crucial for its antipathogenic effects, disrupting essential cellular processes in pathogens .

- Neuroprotective Effects : Recent studies have identified potential neuroprotective roles for this compound derivatives, indicating their ability to influence multiple targets within neurological pathways .

Comparative Efficacy Table

| Application | Treatment Regimen | Outcome |

|---|---|---|

| Amoebiasis | Metronidazole + this compound | Higher success rate compared to monotherapy |

| Recurrent Liver Abscess | Metronidazole + this compound-tilbroquinol | Negative serology for E. histolytica post-treatment |

| Antimicrobial Resistance | This compound + Antibiotics | Increased susceptibility of resistant strains |

| Cancer Treatment | This compound derivatives | Inhibition of DNA biosynthesis and cell proliferation |

Mechanism of Action

Tiliquinol exerts its effects by targeting the parasite Entamoeba histolytica. It disrupts the parasite’s cellular processes, leading to its death. The exact molecular targets and pathways involved include the inhibition of essential enzymes and interference with the parasite’s DNA replication and repair mechanisms .

Comparison with Similar Compounds

Tilbroquinol: Another anti-amoebic agent often used in combination with tiliquinol.

Chlorquinol: A related compound with similar anti-amoebic properties.

Diiodohydroxyquinoline: Used to treat amoebiasis and other protozoal infections.

Uniqueness of this compound: this compound is unique due to its non-absorbed nature, which allows it to act directly in the intestinal lumen without being absorbed into the bloodstream. This property makes it particularly effective in treating intestinal amoebiasis with minimal systemic side effects .

Biological Activity

Tiliquinol is a natural compound derived from the plant Tilia cordata (lime tree) and has garnered attention for its diverse biological activities. Primarily recognized for its anti-amoebic properties, this compound exhibits a range of pharmacological effects, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens:

- Antibacterial Activity : Studies indicate that this compound exhibits inhibitory effects on several bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.

- Antifungal Activity : Research shows that this compound is effective against fungal infections, particularly those caused by Candida species. It disrupts the integrity of fungal cell membranes, leading to cell death.

2. Anti-Inflammatory Activity

This compound has been shown to modulate inflammatory pathways:

- It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages, which may contribute to its therapeutic effects in inflammatory diseases.

- The compound also demonstrates the ability to reduce oxidative stress markers, indicating potential use in managing oxidative stress-related conditions.

3. Anti-Cancer Properties

Recent studies have highlighted the anti-cancer potential of this compound:

- Mechanism of Action : this compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins. It has shown efficacy against various cancer cell lines, including breast and colon cancer.

- Cell Proliferation Inhibition : Research indicates that this compound can inhibit cell proliferation by interfering with cell cycle progression.

4. Effects on Metabolism

This compound has been studied for its effects on metabolic processes:

- It enhances glucose uptake in muscle cells, suggesting potential benefits for managing diabetes.

- The compound also influences lipid metabolism, which may be relevant in obesity management.

Case Studies and Experimental Data

The mechanisms underlying the biological activities of this compound include:

- Inhibition of Enzymes : this compound inhibits enzymes involved in inflammatory pathways (e.g., COX and LOX), contributing to its anti-inflammatory effects.

- Cell Cycle Arrest : It causes G1 phase arrest in cancer cells, preventing further proliferation.

- Oxidative Stress Reduction : By scavenging free radicals, this compound protects cells from oxidative damage.

Q & A

Basic Research Questions

Q. How should researchers design experiments to investigate Tiliquinol’s mechanism of action in antimicrobial resistance studies?

To investigate this compound’s mechanism, employ the PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses . For example:

- Population : Bacterial strains with known resistance profiles.

- Intervention : this compound at varying concentrations.

- Comparison : Control groups treated with standard antibiotics (e.g., ciprofloxacin).

- Outcome : Minimum inhibitory concentration (MIC), gene expression changes (e.g., gyrA mutations), or efflux pump activity.

Include dose-response curves and statistical validation (e.g., ANOVA for concentration-dependent effects) .

Q. What methodologies ensure reproducibility in synthesizing and characterizing this compound analogs?

- Synthesis : Follow protocols from peer-reviewed literature (e.g., reflux conditions, catalysts) and validate purity via HPLC (>95%) .

- Characterization : Use spectroscopic techniques (NMR, IR) and cross-reference data with established databases (e.g., PubChem, SciFinder). For novel analogs, provide crystallographic data (XRD) and elemental analysis .

- Documentation : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental detail, ensuring independent replication .

Q. How can researchers address contradictory findings in this compound’s efficacy across different bacterial strains?

- Root-cause analysis : Compare experimental variables (e.g., bacterial culture conditions, solvent used for this compound dissolution).

- Statistical reconciliation : Apply meta-analysis to aggregate data from multiple studies, highlighting strain-specific factors (e.g., membrane permeability) .

- Contradiction mapping : Use frameworks like the principal contradiction analysis to identify dominant factors (e.g., pH sensitivity vs. efflux pump activity) .

Advanced Research Questions

Q. What criteria should guide the selection of in vivo vs. in vitro models for studying this compound’s pharmacokinetics?

- In vitro : Use for preliminary ADME (Absorption, Distribution, Metabolism, Excretion) profiling (e.g., Caco-2 cell monolayers for permeability).

- In vivo : Prioritize rodent models for bioavailability studies, ensuring alignment with NIH preclinical guidelines (e.g., dosing regimens, ethical approvals) .

- Hybrid approach : Combine microdialysis (plasma sampling) with LC-MS/MS to correlate tissue penetration and efficacy .

Q. How can computational modeling improve the prediction of this compound’s interactions with bacterial targets?

- Molecular docking : Use software like AutoDock Vina to simulate this compound’s binding to DNA gyrase or topoisomerase IV. Validate with experimental IC₅₀ values .

- Machine learning : Train models on public datasets (e.g., ChEMBL) to predict resistance mutations or synergistic drug combinations .

- Limitations : Address overfitting by cross-validating with wet-lab data (e.g., MIC shifts in mutant strains) .

Q. What strategies ensure methodological rigor in longitudinal studies of this compound’s stability under varying storage conditions?

- Stability protocols : Follow ICH guidelines (e.g., Q1A) for accelerated stability testing (40°C/75% RH for 6 months) .

- Analytical consistency : Use standardized HPLC methods with internal controls (e.g., degradation markers like quinoline derivatives) .

- Data reporting : Disclose deviations (e.g., temperature fluctuations) and their statistical impact using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. Contradiction and Reliability Analysis

Q. How should researchers evaluate conflicting data on this compound’s cytotoxicity in mammalian cells?

- Comparative assays : Perform parallel studies with MTT, LDH, and apoptosis assays (e.g., Annexin V staining) to identify assay-specific biases .

- Dose normalization : Express cytotoxicity as a function of therapeutic index (TI = IC₅₀ mammalian cells / MIC bacterial cells) .

- Ethical reporting : Follow COPE guidelines to disclose limitations and avoid selective data presentation .

Q. What frameworks resolve contradictions between this compound’s in silico predictions and empirical results?

- Falsification protocols : Use intelligent data analysis (IDA) to iteratively test hypotheses (e.g., docking scores vs. enzymatic inhibition assays) .

- Sensitivity analysis : Vary computational parameters (e.g., binding affinity thresholds) and compare outcomes with experimental IC₅₀ values .

Q. Methodological Best Practices

Q. How to ensure ethical compliance in human trials involving this compound-based therapies?

- Informed consent : Disclose risks (e.g., neurotoxicity in prolonged use) and benefits (e.g., multidrug-resistant infection treatment) .

- Regulatory alignment : Submit protocols to ethics committees (IRB/IEC) and register trials on ClinicalTrials.gov .

Q. What interdisciplinary approaches enhance this compound research in pharmacology and organic chemistry?

- Collaborative frameworks : Integrate synthetic chemists (analog design), microbiologists (resistance profiling), and pharmacologists (PK/PD modeling) .

- Shared databases : Use platforms like Zenodo to publish raw spectra, crystallographic data, and negative results .

Properties

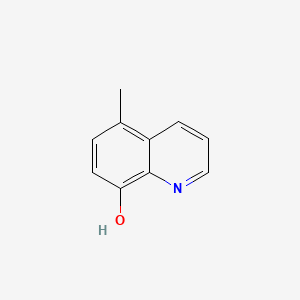

IUPAC Name |

5-methylquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-4-5-9(12)10-8(7)3-2-6-11-10/h2-6,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPVGLMKJGQMQSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=NC2=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046401 | |

| Record name | Tiliquinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5541-67-3 | |

| Record name | 5-Methyl-8-hydroxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5541-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiliquinol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005541673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5541-67-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130828 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tiliquinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylquinolin-8-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.460 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TILIQUINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/813OG1OGVG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.